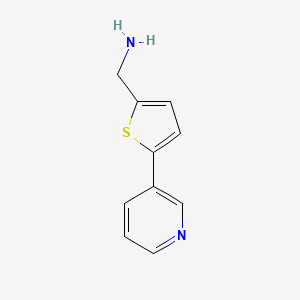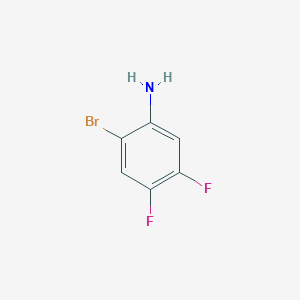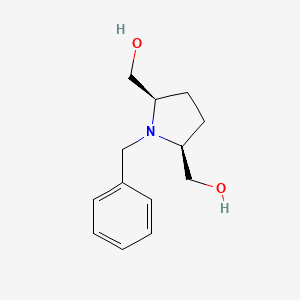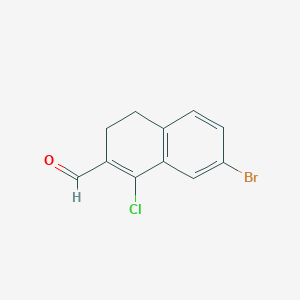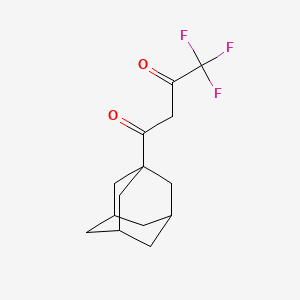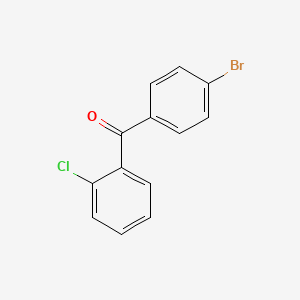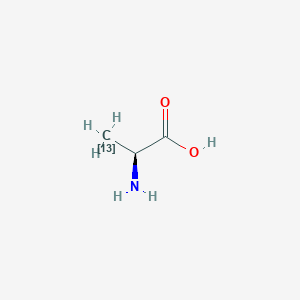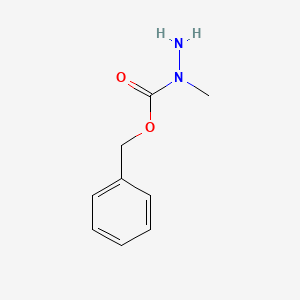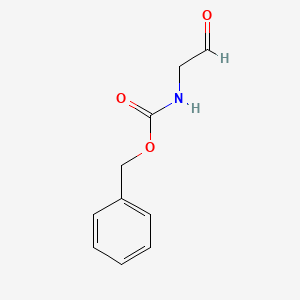![molecular formula C10H16N4O2 B1280420 叔丁基 3-氨基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-羧酸酯 CAS No. 398491-59-3](/img/structure/B1280420.png)
叔丁基 3-氨基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-羧酸酯
描述
Synthesis Analysis
The synthesis of tert-butyl substituted pyrazole derivatives is well-documented. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Additionally, tert-butyl amides derived from Ugi reactions have been shown to undergo cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation, demonstrating the utility of tert-butyl isocyanide as a convertible reagent .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted pyrazoles has been studied using various spectroscopic methods. For example, the crystal structure of 7-amino-8-R-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines has been determined by X-ray crystal diffraction, revealing a planar conjugated heteronucleus prone to forming hydrogen bonds . Similarly, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates has been analyzed using NMR spectra, providing insights into the conformational equilibrium of these molecules .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted pyrazoles includes various transformations. For instance, the reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide have afforded novel diastereomerically pure dicarboxylates, with the regio- and stereoselectivity of these reactions being discussed . Electrophilic halogenation and cycloaddition reactions have also been considered for tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrazoles are characterized by their spectroscopic features and hydrogen bonding capabilities. For example, the hydrogen-bonded chains and supramolecular structures of various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles have been described, highlighting the importance of hydrogen bonding in determining the supramolecular architecture of these compounds . The thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine dicarboxylates have provided additional information on their stability and intramolecular interactions .
科学研究应用
-
Synthesis of Biologically Active Derivatives
- Field : Organic Chemistry
- Application : This research involves the synthesis of new potential biologically active derivatives, where the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines .
- Results : The structures of most of the synthesized compounds were studied by X-ray diffraction .
-
Inhibition of Deubiquitylating Enzymes (DUBs)
- Field : Cancer Research
- Application : The compound is used in the manufacture of inhibitors of deubiquitylating enzymes (DUBs) and/or desumoylating enzymes. In particular, the inhibition of ubiquitin C-terminal hydrolase 7 or ubiquitin specific peptidase 7 (USP7) is targeted .
- Results : The invention further relates to the use of DUB or desumoylating inhibitors in the treatment of cancer .
-
Chemoselective Tert-Butoxycarbonylation
- Field : Organic Chemistry
- Application : The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated .
- Results : In situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .
-
Cyanopyrrolidines as DUB Inhibitors
-
Synthesis of Biologically Active Derivatives
- Field : Organic Chemistry
- Application : This research involves the synthesis of new potential biologically active derivatives, where the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines .
- Results : The structures of most of the synthesized compounds were studied by X-ray diffraction .
-
Inhibition of Deubiquitylating Enzymes (DUBs)
- Field : Cancer Research
- Application : The compound is used in the manufacture of inhibitors of deubiquitylating enzymes (DUBs) and/or desumoylating enzymes. In particular, the inhibition of ubiquitin C-terminal hydrolase 7 or ubiquitin specific peptidase 7 (USP7) is targeted .
- Results : The invention further relates to the use of DUB or desumoylating inhibitors in the treatment of cancer .
安全和危害
属性
IUPAC Name |
tert-butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVRTOCHMXNPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462672 | |
| Record name | tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
CAS RN |
398491-59-3 | |
| Record name | tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-amino-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

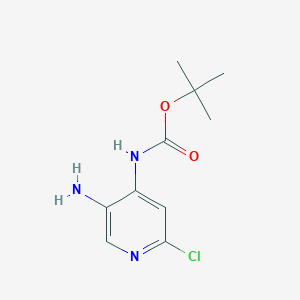
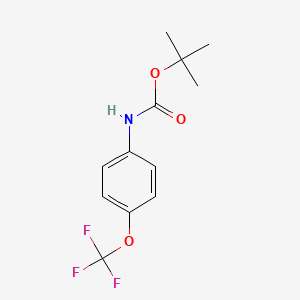
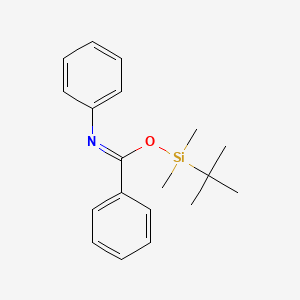
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
